

Spectroscopic and Spectrometric Characterization of lanthelliformisamine A TFA

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Compound of Interest

Compound Name: *lanthelliformisamine A TFA*

Cat. No.: *B13436595*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lanthelliformisamine A is a bromotyrosine-derived natural product isolated from the marine sponge *Suberea lanthelliformis*. As a member of a class of compounds exhibiting significant antibacterial properties, a thorough understanding of its structural and physicochemical characteristics is paramount for further research and development. This technical guide provides a detailed overview of the spectroscopic and spectrometric data for lanthelliformisamine A, with a specific focus on its trifluoroacetic acid (TFA) salt, to support researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Chemical Structure

The chemical structure of lanthelliformisamine A is presented below:

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Figure 1. Chemical structure of lanthelliformisamine A.

Spectroscopic Data

Precise spectroscopic data is essential for the unambiguous identification and characterization of lanthelliformisamine A. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is important to note that while data for the free base of lanthelliformisamine A is available from its initial isolation, specific data for the TFA salt is inferred from related compounds, as direct experimental data for **lanthelliformisamine A TFA** was not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data of lanthelliformisamine A

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2, 6	7.73	s	
7	7.37	d	15.7
8	6.51	d	15.7
10	3.25	q	6.4
11	1.79	p	6.7
12	2.62	t	6.9
14	2.62	t	6.9
15	1.63	p	7.2
16	1.44	p	7.4
17	2.67	t	7.1
OMe	3.82	s	
9-NH	8.11	t	5.7
13-NH	1.4 (br s)		
18-NH ₂	1.4 (br s)		

Note: Data obtained from the supporting information of Hayes et al., 2024, for the free base of lanthelliformisamine A.

Table 2: ¹³C NMR Spectroscopic Data of lanthelliformisamine A

Position	Chemical Shift (δ , ppm)
1	134.7
2, 6	131.5
3, 5	117.8
4	153.8
7	135.9
8	123.4
9	164.8
10	38.6
11	29.3
12	47.1
14	47.1
15	31.4
16	27.2
17	41.8
OMe	60.5

Note: Data for the free base of lanthelliformisamine A as reported by Xu et al., 2012. Specific ^{13}C NMR data for the TFA salt is not available in the reviewed literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of lanthelliformisamine A.

Table 3: Mass Spectrometry Data for lanthelliformisamine A

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	504.0917	504.0919

Note: Data for the free base of lanthelliformisamine A as reported by Xu et al., 2012. The characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature in the mass spectrum.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of spectroscopic data. The following are generalized protocols based on the analysis of similar marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of lanthelliformisamine A or its TFA salt (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆, 0.5-0.7 mL). For the TFA salt, the compound is often isolated from a reversed-phase HPLC purification using a mobile phase containing TFA, and the solvent is evaporated.
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- **¹H NMR Acquisition:** One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- **2D NMR Experiments:** To aid in structure elucidation, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed.

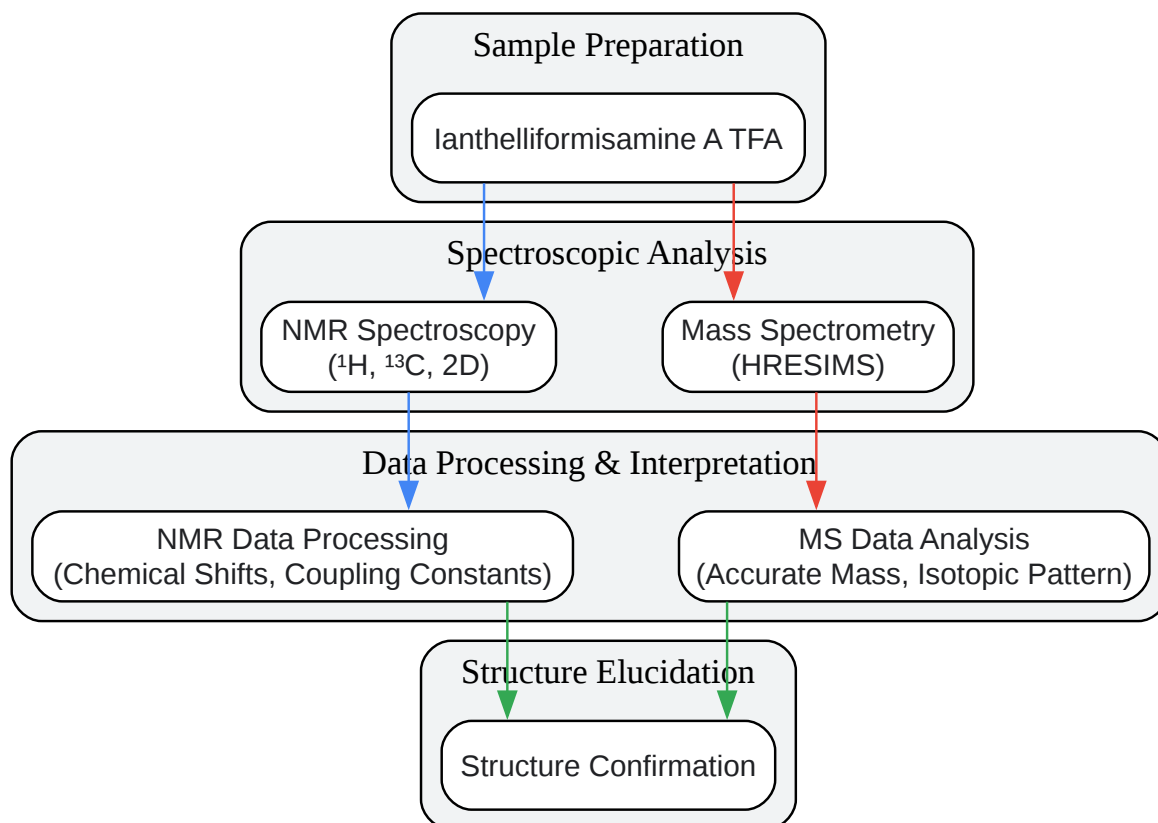
- **Data Processing:** The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent signal.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote ionization.
- **Instrumentation:** High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through an LC system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. The data is acquired over a relevant mass range.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula. The isotopic pattern of the molecular ion is also examined to confirm the presence and number of bromine atoms.

Data Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of **lanthelliformisamine A TFA**.



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Caption: Workflow for the spectroscopic analysis of **lanthelliformisamine A TFA**.

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